

Technical Monograph: 2-((3-Chlorophenyl)amino)benzoic Acid

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Compound of Interest

Compound Name:	2-((3-Chlorophenyl)amino)benzoic acid
CAS No.:	13278-36-9
Cat. No.:	B078045

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Common Name: 3'-Chlorofenamic Acid CAS Registry Number: 13278-36-9 Molecular Formula: $C_{13}H_{10}ClNO_2$ Molecular Weight: 247.68 g/mol [1]

Executive Summary

2-((3-Chlorophenyl)amino)benzoic acid (also known as N-(3-chlorophenyl)anthranilic acid) is a critical pharmacophore in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] While not as commercially ubiquitous as its analogs Mefenamic Acid or Diclofenac, it serves as a high-value Structure-Activity Relationship (SAR) probe for cyclooxygenase (COX) inhibition and, more recently, as a modulator of sodium-activated potassium channels (Slo2.1).[1]

This guide outlines the chemical properties, synthesis protocols, and biological mechanisms of this compound, designed for researchers optimizing NSAID potency or investigating ion channel biophysics.[1]

Chemical Synthesis & Production

The industrial and laboratory standard for synthesizing fenamic acid derivatives is the Ullmann Condensation.^[1] This reaction couples an aryl halide with an aniline derivative in the presence of a copper catalyst.^{[1][2][3][4]}

Optimized Synthesis Protocol (Ullmann Condensation)

Objective: Synthesis of **2-((3-Chlorophenyl)amino)benzoic acid** via copper-catalyzed amination.

Reagents:

- Substrate A: 2-Chlorobenzoic acid (1.0 eq)^[1]
- Substrate B: 3-Chloroaniline (1.2 eq)^[1]
- Catalyst: Copper(II) oxide (CuO) or Copper powder (0.1 eq)^[1]
- Base: Potassium carbonate (K₂CO₃) (2.0 eq)^[1]
- Solvent: DMF (Dimethylformamide) or Isoamyl alcohol^[1]

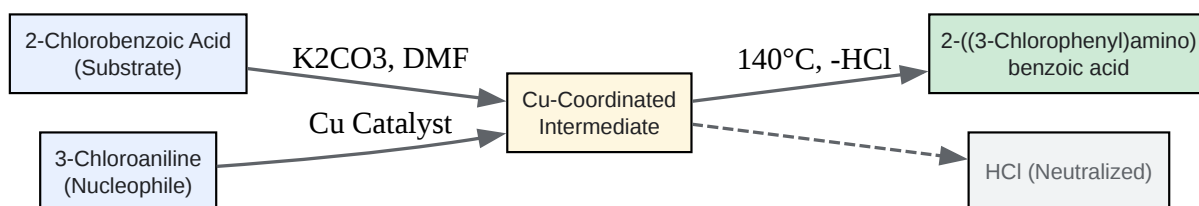
Step-by-Step Methodology:

- Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chlorobenzoic acid (15.6 g, 100 mmol) in 100 mL of DMF.
- Activation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) to the solution. Stir at room temperature for 15 minutes to deprotonate the carboxylic acid.
- Coupling: Add 3-chloroaniline (15.3 g, 120 mmol) followed by the copper catalyst (0.8 g).
- Reflux: Heat the reaction mixture to 130–140°C under an inert nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Benzene/Methanol 9:1).
- Work-up:
 - Cool the mixture to room temperature.
 - Pour the reaction mass into 500 mL of ice-cold water.

- Acidify with 2M HCl to pH 3–4 to precipitate the crude acid.[1]
- Purification: Filter the precipitate and recrystallize from ethanol/water (4:1) to yield pale yellow crystals.[1][5]

Reaction Pathway Visualization

The following diagram illustrates the Ullmann coupling mechanism utilized for this synthesis.



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Figure 1: Copper-catalyzed Ullmann condensation pathway for fenamate synthesis.

Physicochemical Characterization

Accurate characterization is essential for formulation and assay development.[1] The 3-chloro substituent significantly impacts lipophilicity compared to the unsubstituted fenamic acid.[1]

Property	Value	Context/Notes
Appearance	Pale yellow crystalline powder	Typical of fenamates; oxidizes slightly upon light exposure.[1]
Melting Point	171°C	Distinct from Tolfenamic acid (207°C) and Mefenamic acid (230°C).[1]
pKa	3.8 – 4.2 (Estimated)	The carboxylic acid is acidic; the amine is weakly basic but deactivated by the electron-withdrawing phenyl ring.[1]
LogP (Lipophilicity)	~5.6	Highly lipophilic; requires organic co-solvents (DMSO, EtOH) for biological assays.[1]
Solubility	DMSO (>20 mg/mL), Ethanol	Insoluble in water; soluble in alkaline aqueous solutions (forming the salt).[1]

Analytical Standard (HPLC):

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
- Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) gradient.[1]
- Detection: UV at 280 nm (secondary peak at 340 nm).[1]

Biological Mechanism & Applications

This compound is not merely a structural intermediate; it possesses distinct biological activity profiles useful in research.

Cyclooxygenase (COX) Inhibition

Like other fenamates, **2-((3-Chlorophenyl)amino)benzoic acid** inhibits COX enzymes (COX-1 and COX-2) by blocking the arachidonic acid binding channel.[1]

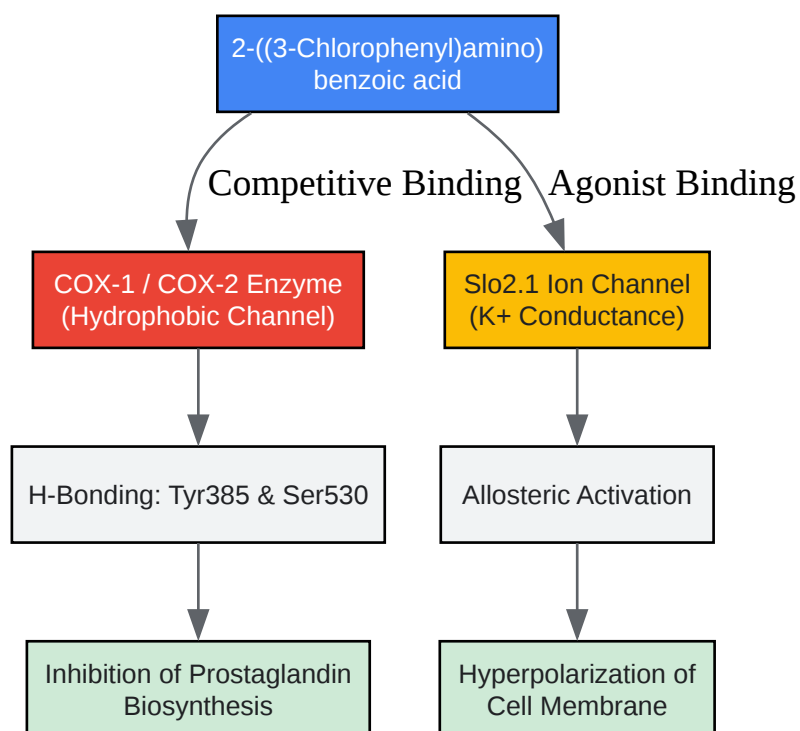
- Binding Mode: Crystallographic studies of fenamates reveal they bind in an "inverted orientation" within the COX channel.[1] The carboxylate group forms hydrogen bonds with Tyr-385 and Ser-530 at the apex of the active site, while the hydrophobic diphenylamine scaffold occupies the hydrophobic channel.[1]
- Selectivity: Generally non-selective, but the 3-chloro substitution pattern is often explored to tune COX-2 selectivity ratios.[1]

Slo2.1 Channel Modulation

Recent biophysical studies have identified fenamates as activators of Slo2.1 (Na⁺-activated K⁺ channels).[1]

- Mechanism: The compound acts as a partial agonist (EC₅₀ ≈ 80 μM to 2 mM).[1]
- Pharmacophore: The N-phenylanthranilic acid core is the minimal pharmacophore required for this activation, with the 3-chloro substituent modulating potency.[1]

Mechanism of Action Diagram[1]



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Figure 2: Dual mechanism of action: COX enzyme inhibition and Slo2.1 channel modulation.[1]

Safety & Handling (GHS)

Signal Word:WARNING

- H315: Causes skin irritation.[1]
- H319: Causes serious eye irritation.[1]
- H335: May cause respiratory irritation.[1]

Handling Protocol:

- PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1]
- Ventilation: Handle powder in a fume hood to avoid inhalation of dust.[1]
- Storage: Store in a cool, dry place away from light (photosensitive). Keep container tightly closed.

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